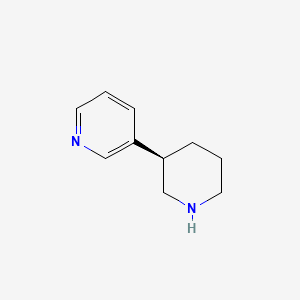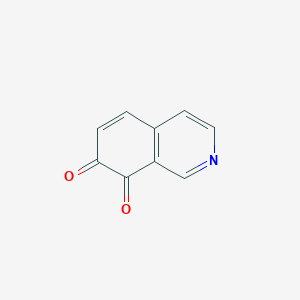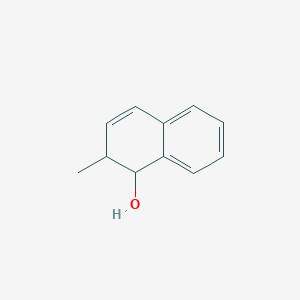
1-Amino-1H-indazole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-1H-indazole-3-carbonitrile is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals. The compound features an indazole core with an amino group at the 1-position and a cyano group at the 3-position, making it a versatile building block in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Amino-1H-indazole-3-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of ortho-substituted hydrazines with nitriles. For example, the reaction of 2-cyanophenylhydrazine with a suitable electrophile under acidic conditions can yield the desired indazole derivative . Another method involves the use of transition metal-catalyzed reactions, such as copper-catalyzed cyclization of ortho-aminobenzonitriles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Amino-1H-indazole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: Electrophilic substitution reactions can occur at the indazole core, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or sulfonylated indazole derivatives.
Aplicaciones Científicas De Investigación
1-Amino-1H-indazole-3-carbonitrile has a wide range of applications in scientific research:
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 1-Amino-1H-indazole-3-carbonitrile depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes or receptors. For example, it can inhibit protein kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins and disrupting cellular signaling pathways . The molecular targets and pathways involved vary depending on the specific biological activity being studied.
Comparación Con Compuestos Similares
1-Amino-1H-indazole-3-carbonitrile can be compared with other indazole derivatives, such as:
1H-Indazole-3-carbaldehyde: Similar in structure but with an aldehyde group at the 3-position instead of a cyano group.
1H-Indazole-3-carboxylic acid: Contains a carboxylic acid group at the 3-position, offering different reactivity and biological activity.
1H-Indazole-3-amine:
The uniqueness of this compound lies in its combination of an amino group and a cyano group, which provides a unique set of chemical reactivity and biological activity.
Propiedades
Número CAS |
116589-59-4 |
|---|---|
Fórmula molecular |
C8H6N4 |
Peso molecular |
158.16 g/mol |
Nombre IUPAC |
1-aminoindazole-3-carbonitrile |
InChI |
InChI=1S/C8H6N4/c9-5-7-6-3-1-2-4-8(6)12(10)11-7/h1-4H,10H2 |
Clave InChI |
GBBWFYUKLFCYOA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=NN2N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-1-(7-Amino-5-azaspiro[2.4]heptan-5-yl)ethanone](/img/structure/B11919795.png)
![Cyclobuta[B]quinoxaline](/img/structure/B11919798.png)

![4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11919801.png)
![1-Ethyl-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11919807.png)


![1,5,6,7-Tetrahydroimidazo[4,5-f]indole](/img/structure/B11919826.png)

![(1H-Pyrazolo[4,3-c]pyridin-6-yl)boronic acid](/img/structure/B11919851.png)
![1-(7-Amino-5-azaspiro[2.4]heptan-5-yl)ethanone](/img/structure/B11919852.png)


